allyl 4-(4-butoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Allyl 4-(4-butoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Pyrimidine derivatives, including those similar to the compound , are synthesized using techniques such as the slow solvent evaporation technique, employing solvents like chloroform. These compounds are characterized using methods like powder XRD, FT–IR, SEM, TG–DTA–DSC, 1H-NMR, and dielectric studies. The synthesis often results in semi-transparent crystals that remain stable up to certain temperatures before decomposing. Such studies highlight the thermal and dielectric properties of these compounds, suggesting potential applications in materials science and engineering (Vyas et al., 2013).
Chemical Reactions and Biological Activity
- Research on pyrimidine derivatives includes exploring their reactions with electrophiles, leading to various derivatives with potential biological activities. Studies have shown that cyclization of certain pyrimidine derivatives in basic mediums yields compounds with distinct structures, which are then further reacted with electrophiles like iodomethane or acetyl chloride, indicating a wide range of chemical versatility and potential for the creation of new compounds with varied biological activities (Mekuskiene & Vainilavicius, 2006).
Pharmaceutical Applications
- Pyrimidine derivatives are noted for their pharmaceutical applications, including as antifungal, antibacterial, and anticancer agents. The synthesis of novel chromone-pyrimidine coupled derivatives, for example, underlines the importance of combining different pharmacophores into a single molecule for enhanced biological activity. This indicates that compounds similar to "allyl 4-(4-butoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate" could be explored for their potential pharmaceutical applications (Nikalje et al., 2017).
Catalytic and Synthetic Applications
- Some studies have looked into the use of pyrimidine and related compounds in catalytic systems, demonstrating their utility in the efficient carbonylation of allyl alcohols to produce β,γ-unsaturated acids or esters. This suggests potential applications in synthetic chemistry, where these compounds can serve as catalysts or intermediates in the production of industrially relevant chemicals (Gabriele et al., 1996).
Properties
IUPAC Name |
prop-2-enyl 4-(4-butoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-6-12-23-15-9-7-14(8-10-15)17-16(18(22)24-11-5-2)13(3)20-19(25)21-17/h5,7-10,17H,2,4,6,11-12H2,1,3H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUNYZEVBFLJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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